molecular formula C18H26O4 B1325762 5-(4-Heptyloxyphenyl)-5-oxovaleric acid CAS No. 898792-18-2

5-(4-Heptyloxyphenyl)-5-oxovaleric acid

Cat. No.: B1325762
CAS No.: 898792-18-2
M. Wt: 306.4 g/mol
InChI Key: FSKCXSYGBLWGTC-UHFFFAOYSA-N
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Description

5-(4-Heptyloxyphenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a heptyloxyphenyl group attached to a valeric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Heptyloxyphenyl)-5-oxovaleric acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-heptyloxyphenol and a suitable valeric acid derivative.

    Esterification: The 4-heptyloxyphenol undergoes esterification with valeric acid or its derivatives under acidic conditions to form an intermediate ester.

    Hydrolysis: The ester is then hydrolyzed under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Heptyloxyphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-(4-Heptyloxyphenyl)-5-oxovaleric acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Heptyloxyphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The heptyloxyphenyl group may facilitate binding to hydrophobic pockets, while the valeric acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Heptyloxyphenol: Shares the heptyloxyphenyl group but lacks the valeric acid moiety.

    5-Oxovaleric Acid: Contains the valeric acid backbone but lacks the heptyloxyphenyl group.

Uniqueness

5-(4-Heptyloxyphenyl)-5-oxovaleric acid is unique due to the combination of the heptyloxyphenyl group and the valeric acid backbone, which imparts distinct chemical and physical properties. This combination allows for specific interactions and applications that are not possible with the individual components alone.

Properties

IUPAC Name

5-(4-heptoxyphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-2-3-4-5-6-14-22-16-12-10-15(11-13-16)17(19)8-7-9-18(20)21/h10-13H,2-9,14H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKCXSYGBLWGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645456
Record name 5-[4-(Heptyloxy)phenyl]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-18-2
Record name 5-[4-(Heptyloxy)phenyl]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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